(2S)-2-Hydroxyoctanoic acid
CAS No.: 70267-27-5
Cat. No.: VC13833963
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70267-27-5 |
---|---|
Molecular Formula | C8H16O3 |
Molecular Weight | 160.21 g/mol |
IUPAC Name | (2S)-2-hydroxyoctanoic acid |
Standard InChI | InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
Standard InChI Key | JKRDADVRIYVCCY-ZETCQYMHSA-N |
Isomeric SMILES | CCCCCC[C@@H](C(=O)O)O |
SMILES | CCCCCCC(C(=O)O)O |
Canonical SMILES | CCCCCCC(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration and Stereochemistry
(2S)-2-Hydroxyoctanoic acid is distinguished by its (S)-configuration at the second carbon, a critical feature for its biological activity. The stereospecificity arises from the hydroxyl group’s orientation, which influences receptor binding affinity and metabolic processing. The compound’s IUPAC name, (2S)-2-hydroxyoctanoic acid, reflects this chiral center . Its SMILES notation () and InChI key () provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
The compound’s moderate lipophilicity () facilitates membrane permeability, while its carboxylic acid group () ensures ionization at physiological pH, impacting its distribution and receptor interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure. The -NMR spectrum exhibits signals for the hydroxyl proton (~5.3 ppm), methylene chains (1.2–1.6 ppm), and the carboxylic acid proton (~12.1 ppm) . High-resolution MS shows a molecular ion peak at , consistent with its exact mass .
Biosynthesis and Metabolic Pathways
Endogenous Production
(2S)-2-Hydroxyoctanoic acid is synthesized via α-oxidation of octanoic acid, a process mediated by peroxisomal enzymes. The reaction involves hydroxylation at the C2 position by 2-hydroxyacyl-CoA lyase, followed by oxidation to yield the carboxylic acid . This pathway is distinct from β-oxidation, emphasizing its role in handling branched or hydroxylated fatty acids.
Catabolism and Excretion
The compound undergoes further oxidation in mitochondria, where it is converted into acetyl-CoA units via β-oxidation. Excretion occurs primarily through renal pathways, with minor contributions from fecal elimination . Its detection in urine and plasma, albeit at low concentrations, underscores its transient presence in metabolic cycles .
Biological Roles and Receptor Interactions
Modulation of HCA Receptors
(2S)-2-Hydroxyoctanoic acid activates GPR81, a G-coupled receptor expressed in adipocytes and immune cells . Ligand binding inhibits adenylate cyclase, reducing intracellular cAMP levels and suppressing lipolysis. This mechanism is critical for regulating free fatty acid release during fasting and exercise .
Table 2: Receptor Binding Affinities
Receptor | Function | Effect of (2S)-2-Hydroxyoctanoic Acid |
---|---|---|
GPR81 | Anti-lipolytic, anti-inflammatory | Agonism () |
GPR109A | Niacin receptor | No significant activity |
Anti-Inflammatory and Immunomodulatory Effects
In macrophages, (2S)-2-Hydroxyoctanoic acid downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) via GPR81-dependent pathways . Preclinical models suggest therapeutic potential in conditions like atherosclerosis and rheumatoid arthritis, where chronic inflammation drives pathology.
Pharmacological Applications
Metabolic Disorders
By inhibiting lipolysis, this compound reduces serum free fatty acids, making it a candidate for treating dyslipidemia and insulin resistance . Animal studies demonstrate improved glucose tolerance and reduced hepatic steatosis in obese models .
Dermatology and Cosmetics
Topical formulations containing (2S)-2-Hydroxyoctanoic acid enhance skin barrier function and reduce inflammation in eczema models. Its moisturizing properties stem from interactions with epidermal lipids .
Future Directions and Challenges
While preclinical data are promising, clinical trials are needed to validate efficacy and safety. Challenges include optimizing bioavailability and addressing potential off-target effects. Advances in prodrug design and targeted delivery systems may overcome these hurdles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume